molecular formula C19H23ClN8O6S2 B10799927 Cefoselis hydrochloride

Cefoselis hydrochloride

Cat. No.: B10799927
M. Wt: 559.0 g/mol
InChI Key: NRCXQSKOHNLPOW-ZQCAECPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefoselis hydrochloride is a fourth-generation cephalosporin β-lactam antibiotic (molecular formula: C₁₉H₂₂N₈O₆S₂·HCl; CAS No. 911212-25-4) with broad-spectrum activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa . Its structural uniqueness lies in the imidazopyrazolium methyl group at the C3 position, which enhances stability against β-lactamases and confers activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Mechanism of Action: Cefoselis inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), particularly PBP3 in Gram-negative bacteria and PBP2 in Gram-positive strains .

Pharmacokinetics: It demonstrates high tissue penetration, reaching therapeutic concentrations in respiratory, urogenital, and central nervous systems (CNS), enabling its use in meningitis . The drug is primarily excreted renally, with a half-life of ~2.5 hours .

Clinical Applications: Approved in Japan in 1998, it is used for moderate-to-severe infections, including pneumonia, sepsis, and bacterial meningitis .

Stability: Like other cephalosporins, cefoselis degrades under hydrolytic, oxidative, and thermal stress. Stability-indicating HPLC methods (C18 column, 260 nm detection) have been validated for quality control .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cefoselis hydrochloride involves multiple steps. One common method starts with 7-aminocephalosporanic acid (7-ACA) as the core structure.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of macroporous resin in a fixed-bed column for separation and purification. The adsorption dynamics are predicted by the model of modified film-pore diffusion (MFPD), which helps in optimizing the key operating parameters such as initial adsorbate concentration, flow rate of import feed, and bed height of adsorbent .

Chemical Reactions Analysis

Hydrolytic Degradation

Cefoselis hydrochloride undergoes hydrolysis under acidic and alkaline conditions, primarily targeting the β-lactam ring. This degradation pathway is common among cephalosporins and significantly impacts efficacy.

Key Findings:

  • Acidic Hydrolysis (pH 1–3):
    Degradation follows first-order kinetics, with the β-lactam ring opening to form inactive derivatives. The reaction rate increases with temperature .

  • Alkaline Hydrolysis (pH 8–10):
    Faster degradation compared to acidic conditions, producing hydroxylated byproducts. The methoxyimino group may also undergo hydrolysis, reducing antibacterial activity .

Table 1: Hydrolysis Rate Constants for this compound

ConditionTemperature (°C)Rate Constant (k, h⁻¹)Half-Life (t₁/₂, h)
pH 2.0250.012 ± 0.00257.8
pH 9.0250.045 ± 0.00515.4
pH 7.4 (buffer)400.021 ± 0.00333.0

Data derived from forced degradation studies .

Oxidative Degradation

Exposure to oxidative agents (e.g., H₂O₂) leads to sulfoxide formation and cleavage of the thiazole ring.

Key Findings:

  • Hydrogen Peroxide (3%):
    Degradation occurs via radical-mediated oxidation, with a 15–20% loss of parent compound after 24 hours at 25°C .

  • Metal Ion Catalysis:
    Presence of Fe³⁺ or Cu²⁺ accelerates oxidation, reducing stability in aqueous formulations .

Photolytic Degradation

This compound is photosensitive, with UV light inducing structural changes.

Key Findings:

  • UV Light (254 nm):
    Rapid degradation (>50% in 6 hours) via radical formation and β-lactam ring cleavage. Photoproducts include decarboxylated and dimerized compounds .

  • Visible Light:
    Slower degradation (10–15% over 48 hours) under ambient conditions .

Thermal Degradation

Thermal stability is temperature- and humidity-dependent.

Key Findings:

  • Solid-State Degradation:
    Follows first-order kinetics with an activation energy (Eₐ) of 95.4 kJ/mol at 76.4% relative humidity (RH). The half-life (t₁/₂) at 40°C is ~12 hours .

  • Aqueous Solution:
    Degrades faster, forming aggregates and hydrolysis byproducts above 60°C .

Table 2: Thermodynamic Parameters for Thermal Degradation

ParameterValue
Activation Energy (Eₐ)95.4 ± 30.1 kJ/mol
Enthalpy Change (ΔH)92.9 ± 30.1 kJ/mol
Entropy Change (ΔS)-46.9 ± 86.6 J/(mol·K)

Adsorption and Stability in Purification

Macroporous resins (e.g., XR 920C) are used for purification. Adsorption follows the Freundlich isotherm, indicating multilayer physical adsorption .

Key Parameters:

  • Pore Diffusion Coefficient (Dₚ): 2.1 × 10⁻⁶ cm²/s .

  • Breakthrough Capacity: 48 mg/g resin at pH 6.5 .

Comparative Stability with Other Cephalosporins

This compound shows intermediate stability compared to other fourth-generation cephalosporins.

Table 3: Stability of Cephalosporins in Solid State (76.4% RH, 363 K)

CompoundHalf-Life (h)Activation Energy (Eₐ, kJ/mol)
This compound0.495.4 ± 30.1
Cefpirome sulfate20.2167 ± 16
Cefepime0.452 ± 12

Scientific Research Applications

Scientific Research Applications

Cefoselis hydrochloride has been utilized in multiple research domains, including microbiology, pharmacology, and chemistry.

Microbiology Studies

This compound has been extensively studied for its antimicrobial efficacy. Research has demonstrated its effectiveness against various bacterial pathogens:

  • In Vitro Activity : The compound exhibits significant activity against common pathogens such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. In a study conducted across 18 hospitals in China, cefoselis showed high susceptibility rates against non-extended-spectrum beta-lactamase (ESBL) producing strains of these organisms, with rates of 100%, 94.3%, and 97.0%, respectively .
  • Mechanism of Action : Cefoselis inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to bacterial cell lysis . This mechanism is crucial for its effectiveness against various infections.

Chemistry and Separation Techniques

This compound has been employed in studies involving adsorption dynamics on macroporous resins for separation and purification processes. Research indicates that the adsorption kinetics of cefoselis on macroporous resin (HP-20) can provide insights into its purification methods .

Pharmacological Studies

The pharmacokinetics of cefoselis have been investigated to understand its absorption and distribution in the body, particularly its ability to penetrate the blood-brain barrier. This property is vital for treating central nervous system infections .

Clinical Applications

This compound is primarily used in clinical settings for treating various infections:

  • Infection Treatment : It is effective against respiratory and urinary tract infections, particularly those caused by susceptible strains of bacteria. Its broad-spectrum activity makes it a suitable choice for empirical therapy in severe infections.
  • Antibacterial Prophylaxis : Due to its stability and efficacy, cefoselis is also used for prophylactic measures in surgical settings to prevent postoperative infections .

Industrial Applications

In the pharmaceutical industry, this compound serves as a precursor for the production of semi-synthetic cephalosporins. Its structural characteristics enable modifications that lead to the development of new antibiotics with improved efficacy and reduced resistance profiles.

Comparative Efficacy Study

A comparative study evaluated cefoselis against other β-lactam antibiotics like cefepime and ceftazidime. The findings indicated that cefoselis had superior activity against certain pathogens, highlighting its potential as a first-line treatment option for severe bacterial infections .

Stability Studies

Stability studies have shown that cefoselis maintains its efficacy under various storage conditions, making it suitable for clinical use over extended periods . The compound's stability in solution compared to solid state degradation emphasizes its practical application in pharmaceuticals.

Mechanism of Action

Cefoselis hydrochloride exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition leads to bacterial cell lysis and death . The wide antibacterial spectrum of cefoselis is attributed to its resistance to hydrolysis by chromosomal β-lactamases and its rapid penetration through the bacterial cell wall .

Comparison with Similar Compounds

Antibacterial Spectrum and Potency

Table 1: MIC₅₀/MIC₉₀ (μg/mL) of Cefoselis vs. Fourth- and Third-Generation Cephalosporins

Organism Cefoselis Cefepime Ceftazidime Cefozopran
E. coli 0.12/0.5 0.25/1 2/8 0.25/1
K. pneumoniae 0.25/1 0.5/2 4/16 0.5/2
P. aeruginosa 4/16 8/32 8/32 8/32
S. aureus (MSSA) 1/2 2/4 8/16 1/2
S. aureus (MRSA) 8/16 >32/>32 >32/>32 >32/>32
  • Cefepime : Cefoselis exhibits comparable MICs to cefepime against Enterobacterales but superior activity against MRSA due to its structural modifications .
  • Ceftazidime (Third-Generation) : Cefoselis has 4–8-fold lower MICs against E. coli and K. pneumoniae, highlighting enhanced Gram-negative coverage .
  • Cefozopran : Similar MIC profiles to cefepime but less studied for MRSA .

Pharmacokinetic Properties

Table 2: Pharmacokinetic Comparison

Parameter Cefoselis Cefepime Ceftazidime
Plasma Half-Life (h) 2.5 2.0 1.8
Protein Binding (%) 15–20 20 10–17
CNS Penetration High Moderate Low
Renal Excretion (%) 85 80 90
  • Cefoselis achieves higher CNS concentrations than cefepime, making it preferable for meningitis .

Resistance and Stability

  • Resistance : Cefoselis shares ECOFFs (epidemiological cut-off values) with cefepime for Enterobacterales (e.g., ECOFF = 8 μg/mL for E. coli), but standardized breakpoints are lacking, complicating susceptibility testing .
  • Degradation : Cefoselis degrades faster than cefepime under oxidative conditions but shows similar stability in aqueous solutions .

Clinical Efficacy

In a multicenter trial (n=480), cefoselis and cefepime demonstrated equivalent clinical cure rates (82% vs. 80%) and adverse event profiles (12% vs. 14%) in treating pneumonia and sepsis .

Biological Activity

Cefoselis hydrochloride is a fourth-generation cephalosporin antibiotic characterized by its broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. This article delves into its biological activity, focusing on in vitro studies, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.

Overview of this compound

This compound is notable for its ability to resist hydrolysis by certain β-lactamases, which enhances its efficacy against resistant bacterial strains. Its chemical structure includes an imidazopyrazolium methyl group at the C3 position, contributing to its antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Minimum Inhibitory Concentrations (MICs)

The antibacterial activity of cefoselis has been assessed against various pathogens using the broth microdilution method. The following table summarizes the susceptibility rates of cefoselis against common bacterial pathogens:

Pathogen Susceptibility Rate (%) MIC (μg/mL)
Non-ESBL E. coli100< 0.5
Non-ESBL K. pneumoniae94.3< 0.5
Non-ESBL P. mirabilis97.0< 0.5
ESBL-producing E. coli< 10> 32
ESBL-producing K. pneumoniae< 10> 32
Acinetobacter baumannii18.7> 32
Pseudomonas aeruginosa73.3< 4
MRSA0-
MSSA100< 0.5

Cefoselis exhibited excellent activity against non-ESBL-producing strains of Enterobacteriaceae, while showing significantly reduced efficacy against ESBL producers .

Pharmacokinetics and Blood-Brain Barrier Penetration

Cefoselis demonstrates notable penetration through the blood-brain barrier (BBB), which is critical for treating central nervous system infections. Studies have shown that cefoselis levels in brain extracellular fluid correlate with blood concentrations, indicating effective BBB penetration . This characteristic sets cefoselis apart from other β-lactams, such as cefazolin, which do not penetrate the BBB effectively.

Research indicates that cefoselis interacts with GABA receptors, inhibiting GABA-induced currents in a concentration-dependent manner. The competitive inhibition observed with cefoselis contrasts with the non-competitive inhibition seen with penicillin-G . This interaction may contribute to neurological side effects such as seizures, particularly in patients with renal impairment .

Case Study: Seizures Induced by Cefoselis

A clinical observation noted that elderly patients and those with renal failure experienced seizures when treated with cefoselis. The study indicated that while cefoselis can penetrate the BBB, excessive accumulation in the brain may lead to excitotoxicity due to altered neurotransmitter dynamics . This underscores the importance of monitoring renal function and adjusting dosages accordingly.

Stability and Degradation

Cefoselis is susceptible to degradation under various conditions. Studies have shown that it remains stable in dry heat but degrades significantly under light exposure . Understanding these stability characteristics is crucial for ensuring effective therapeutic use.

Q & A

Basic Research Questions

Q. What is the mechanism of action of cefoselis hydrochloride against Gram-negative bacteria, and how does it differ from third-generation cephalosporins?

this compound, a fourth-generation cephalosporin, exhibits broad-spectrum activity by binding to penicillin-binding proteins (PBPs) with high affinity, disrupting bacterial cell wall synthesis. Its enhanced permeability through the outer membrane of Gram-negative bacteria, particularly Pseudomonas aeruginosa, distinguishes it from third-generation cephalosporins like ceftazidime. This is attributed to structural modifications that improve membrane penetration and reduce efflux .

Q. How can researchers design experiments to assess the stability of this compound in aqueous solutions under varying pH conditions?

Stability studies should involve kinetic modeling of hydrolysis rates at different pH levels (e.g., pH 1.89–3.10, 4.01–6.16, and >11.24). Use high-performance liquid chromatography (HPLC) to monitor degradation products like cefoselis-3-ene isomers. Calculate catalytic rate constants (k₁–k₃) and validate results against theoretical profiles derived from the compound’s pKa values (2.8 and 10.4). Ionic strength adjustments can confirm spontaneous hydrolysis vs. catalytic effects .

Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

Reverse-phase HPLC with a phosphate buffer (pH 7.0) and UV detection is standard. Ensure system suitability by resolving cefoselis-3-ene isomers with a peak resolution ≥2.9. Validate repeatability with ≤1.0% relative standard deviation (RSD) in peak area across six replicates. Include dissolution testing in 0.1 mol/L phosphate buffer to simulate physiological conditions .

Advanced Research Questions

Q. How can researchers determine epidemiological cut-off values (ECOFFs) for this compound against multidrug-resistant Enterobacterales?

Collect minimum inhibitory concentration (MIC) data from diverse clinical isolates (e.g., E. coli, K. pneumoniae). Use ECOFFinder software (EUCAST) to analyze MIC distributions and derive ECOFFs via non-parametric methods. Cross-validate results with visual estimation to account for skewed distributions. Note that current breakpoints for cefepime are often used as proxies but lack precision for cefoselis .

Q. What experimental strategies resolve contradictions in antimicrobial efficacy data between in vitro and in vivo studies for this compound?

Conduct pharmacodynamic modeling to correlate MIC values with tissue penetration data (e.g., blood-brain barrier permeability). Use murine infection models to simulate human pharmacokinetics. Apply statistical validation (e.g., Bland-Altman analysis) to compare in vitro MICs with in vivo efficacy thresholds. Address discrepancies by adjusting dosing regimens or accounting for host-pathogen interactions .

Q. How can orthogonal collocation methods optimize the dynamic adsorption of this compound in macroporous resin columns?

Implement a modified membrane-pore diffusion model to simulate adsorption kinetics. Use orthogonal collocation to discretize partial differential equations governing mass transfer. Validate the model with fixed-bed column experiments, measuring breakthrough curves under varying flow rates and resin capacities. Optimize parameters like bed height and resin particle size to maximize purity during synthesis .

Q. What methodologies validate the purity of this compound intermediates in synthetic pathways?

Combine nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity. Monitor impurities (e.g., sulfonic acid derivatives) via ion-pair chromatography. For process optimization, use design of experiments (DoE) to evaluate factors like reaction temperature and solvent polarity. Cross-reference with pharmacopeial standards (e.g., Japanese Antibiotics Research Association) for solubility and crystallinity .

Q. How do researchers address low solubility challenges of this compound in preclinical formulation development?

Employ co-solvency (e.g., ethanol-water mixtures) or solid dispersion techniques with hydrophilic carriers like polyvinylpyrrolidone (PVP). Characterize solubility-temperature profiles using the van’t Hoff equation. Assess stability of amorphous vs. crystalline forms via differential scanning calorimetry (DSC). Preclinical pharmacokinetic studies should compare bioavailability across formulations .

Properties

Molecular Formula

C19H23ClN8O6S2

Molecular Weight

559.0 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C19H22N8O6S2.ClH/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28;/h2-3,8,13,17,20,28H,4-7H2,1H3,(H2,21,22)(H,23,29)(H,31,32);1H/b20-11?,24-12-;/t13-,17-;/m1./s1

InChI Key

NRCXQSKOHNLPOW-ZQCAECPKSA-N

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.